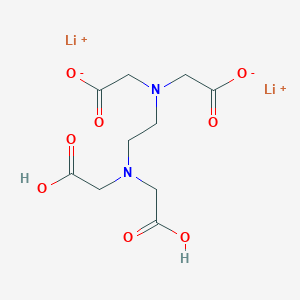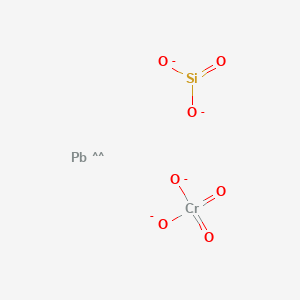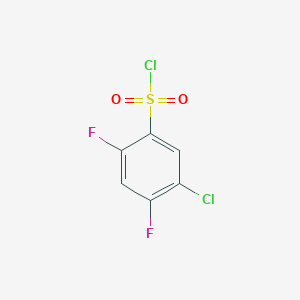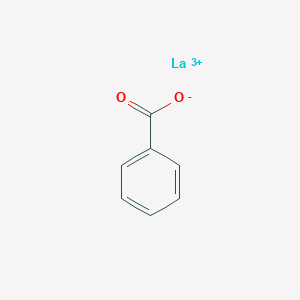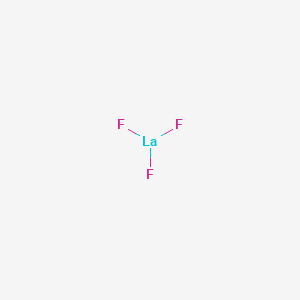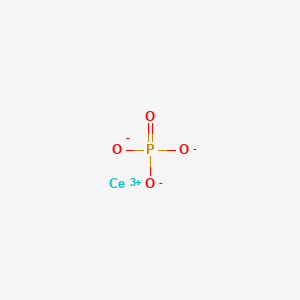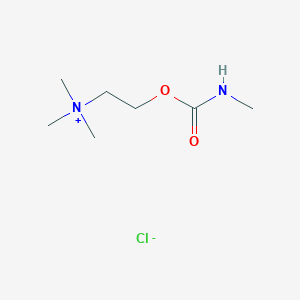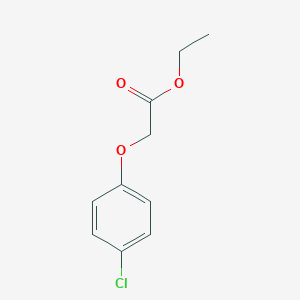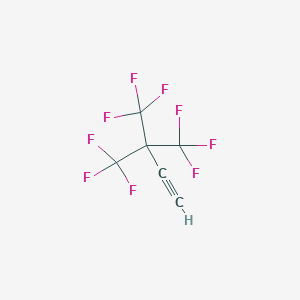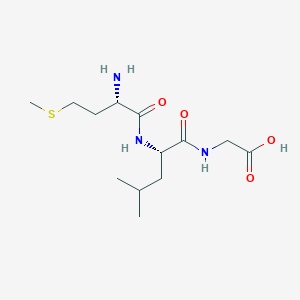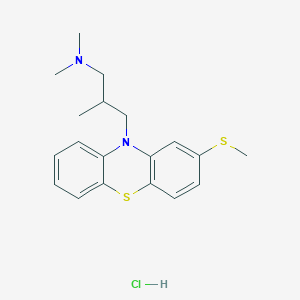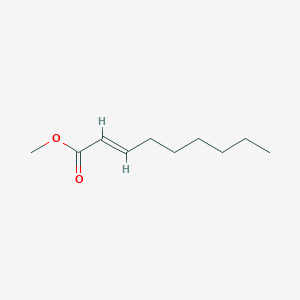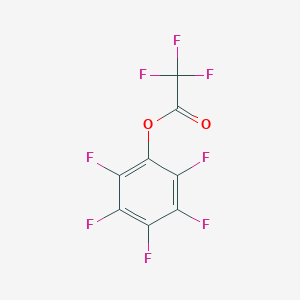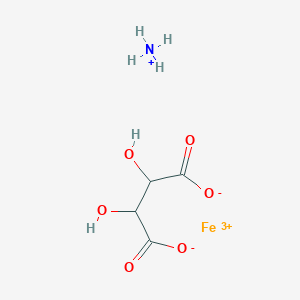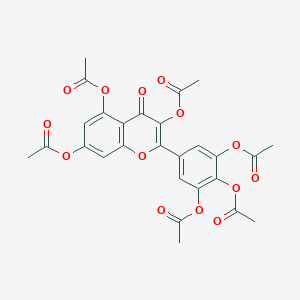
Myricetin hexaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myricetin hexaacetate is a flavonoid compound derived from natural sources, including fruits, vegetables, and medicinal plants. It is a derivative of myricetin, which is known for its antioxidant and anti-inflammatory properties. Myricetin hexaacetate has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of myricetin hexaacetate is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and glucose uptake. Myricetin hexaacetate also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
生化和生理效应
Myricetin hexaacetate has been found to have several biochemical and physiological effects. It exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory pathways. Myricetin hexaacetate has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using myricetin hexaacetate in lab experiments is its low toxicity and high solubility in organic solvents. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations of using myricetin hexaacetate is its low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on myricetin hexaacetate. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a dietary supplement or functional food ingredient. Future research could explore its safety and efficacy in human trials. Additionally, there is a need for more studies on the pharmacokinetics and bioavailability of myricetin hexaacetate to optimize its therapeutic potential.
合成方法
Myricetin hexaacetate can be synthesized by acetylating myricetin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields a white crystalline powder that is soluble in organic solvents such as chloroform and ethyl acetate.
科学研究应用
Myricetin hexaacetate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Myricetin hexaacetate has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
14813-29-7 |
|---|---|
产品名称 |
Myricetin hexaacetate |
分子式 |
C27H22O14 |
分子量 |
570.5 g/mol |
IUPAC 名称 |
[3,5-diacetyloxy-4-oxo-2-(3,4,5-triacetyloxyphenyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C27H22O14/c1-11(28)35-18-9-19(36-12(2)29)23-20(10-18)41-25(27(24(23)34)40-16(6)33)17-7-21(37-13(3)30)26(39-15(5)32)22(8-17)38-14(4)31/h7-10H,1-6H3 |
InChI 键 |
QBFUXEWYAKYOPN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
其他 CAS 编号 |
14813-29-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



